molecular formula C7H11I B2648078 1-Ethyl-3-iodobicyclo[1.1.1]pentane CAS No. 159600-52-9

1-Ethyl-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2648078
CAS No.: 159600-52-9
M. Wt: 222.069
InChI Key: QWWFUEXSFHFAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3-iodobicyclo[1.1.1]pentane is a chemical compound with the molecular formula C7H11I. It is a derivative of bicyclo[1.1.1]pentane, a highly strained bicyclic hydrocarbon. The presence of an ethyl group and an iodine atom on the bicyclo[1.1.1]pentane framework makes this compound unique and of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-iodobicyclo[1.1.1]pentane can be synthesized through several methods. One common approach involves the iodination of 1-ethylbicyclo[1.1.1]pentane using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organolithium compounds. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Scientific Research Applications

1-Ethyl-3-iodobicyclo[1.1.1]pentane has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, often as a radiolabeled tracer due to the presence of iodine.

    Medicine: It is investigated for its potential use in diagnostic imaging and as a precursor for radiopharmaceuticals.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-ethyl-3-iodobicyclo[1.1.1]pentane involves its interaction with various molecular targets and pathways. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the strained bicyclic structure can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-3-iodobicyclo[1.1.1]pentane is unique due to the combination of the ethyl group and iodine atom on the bicyclo[1.1.1]pentane framework.

Properties

IUPAC Name

1-ethyl-3-iodobicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11I/c1-2-6-3-7(8,4-6)5-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWFUEXSFHFAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(C1)(C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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